molecular formula C14H26N4 B106275 1,2,4,5-Benzenetetramine, N,N,N',N',N'',N'',N''',N'''-octamethyl- CAS No. 104779-70-6

1,2,4,5-Benzenetetramine, N,N,N',N',N'',N'',N''',N'''-octamethyl-

Cat. No.: B106275
CAS No.: 104779-70-6
M. Wt: 250.38 g/mol
InChI Key: SZKUMTPMEJTJOH-UHFFFAOYSA-N
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Description

1,2,4,5-Benzenetetramine, N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octamethyl- is a highly functionalized aromatic amine. This compound is characterized by the presence of four amino groups attached to a benzene ring, each substituted with two methyl groups. This unique structure imparts significant reactivity and versatility, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4,5-Benzenetetramine, N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octamethyl- can be synthesized through a multi-step process involving the nitration of benzene followed by reduction and methylation. The nitration of benzene produces 1,2,4,5-tetranitrobenzene, which is then reduced to 1,2,4,5-tetraaminobenzene. Subsequent methylation of the amino groups yields the final product.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to optimize the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Benzenetetramine, N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octamethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino groups or the aromatic ring.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted benzenes, quinones, and other aromatic compounds with modified functional groups. These products can be further utilized in the synthesis of polymers, dyes, and other industrial chemicals.

Scientific Research Applications

1,2,4,5-Benzenetetramine, N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octamethyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe and in the development of bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and advanced materials with specific functional properties.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetraaminobenzene: Lacks the methyl groups, resulting in different reactivity and properties.

    1,3,5-Triaminobenzene: Contains three amino groups, leading to distinct chemical behavior.

    1,2,3,4-Tetraaminobenzene: Different positional arrangement of amino groups affects its reactivity.

Uniqueness

1,2,4,5-Benzenetetramine, N,N,N’,N’,N’‘,N’‘,N’‘’,N’‘’-octamethyl- is unique due to its highly substituted structure, which imparts specific reactivity and functional properties. The presence of multiple methyl groups enhances its solubility and stability, making it suitable for various applications that require robust and versatile compounds.

Properties

IUPAC Name

1-N,1-N,2-N,2-N,4-N,4-N,5-N,5-N-octamethylbenzene-1,2,4,5-tetramine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4/c1-15(2)11-9-13(17(5)6)14(18(7)8)10-12(11)16(3)4/h9-10H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKUMTPMEJTJOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1N(C)C)N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326832
Record name 1,2,4,5-Benzenetetramine, N,N,N',N',N'',N'',N''',N'''-octamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104779-70-6
Record name 1,2,4,5-Benzenetetramine, N,N,N',N',N'',N'',N''',N'''-octamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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